molecular formula C13H25NO2 B13683161 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B13683161
M. Wt: 227.34 g/mol
InChI Key: QBURYPNGDRUDOX-UHFFFAOYSA-N
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Description

9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry. This compound has shown potential in various scientific research applications, particularly in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of 1-[(4-tert-butylphenyl)methyl]piperidin-4-one with but-3-en-1-ol in the presence of methanesulfonic acid (MeSO3H) to afford the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacteria, and inhibiting it disrupts the transport of essential molecules, leading to bacterial death . The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol stands out due to its isobutyl substituent, which imparts unique chemical and biological properties. This compound’s ability to inhibit the MmpL3 protein with high potency makes it a valuable candidate for drug development, particularly in the fight against tuberculosis .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

9-(2-methylpropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C13H25NO2/c1-11(2)10-14-6-4-13(5-7-14)9-12(15)3-8-16-13/h11-12,15H,3-10H2,1-2H3

InChI Key

QBURYPNGDRUDOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

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